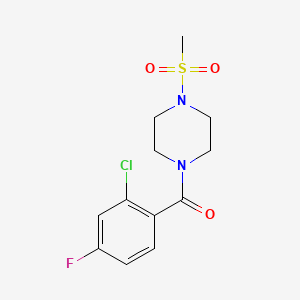

![molecular formula C19H28N2O3S B5297257 4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids . Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives serve as scaffolds for designing potential drugs. Additionally, natural piperidines have been investigated for their pharmacological properties.

Antiviral Activity

Compounds containing a piperidin-4-one nucleus exhibit diverse biological activities, including antiviral effects . Researchers have explored the potential of piperidine derivatives in combating viral infections.

Antitumor and Anticancer Properties

Piperidine-based compounds have shown promise as antitumor and anticancer agents. Their unique structural features contribute to their activity against cancer cells . Investigating the biological mechanisms underlying this effect is an active area of research.

Neuroprotection and Central Nervous System Applications

Certain piperidine derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), play a role in neuroprotection. These compounds exhibit properties like monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of the glutamatergic system . Understanding their impact on neurodegenerative diseases is essential.

Multicomponent Reactions and Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are crucial. Researchers have explored cyclization, cycloaddition, annulation, and amination reactions to access diverse piperidine derivatives . Developing cost-effective and scalable synthetic routes remains an ongoing challenge.

Other Applications

Beyond the mentioned fields, piperidine derivatives have found use in various therapeutic areas, including analgesics, antimicrobials, and central nervous system stimulants . Their versatility makes them valuable targets for further investigation.

Direcciones Futuras

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

Propiedades

IUPAC Name |

(4-methylpiperidin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-15-8-12-20(13-9-15)19(22)17-7-6-16(2)18(14-17)25(23,24)21-10-4-3-5-11-21/h6-7,14-15H,3-5,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCUAMLCZGTDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)

![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)

![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)

![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)

![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)